Product packaging for ethyl 6-chloro-2H-chromene-3-carboxylate(Cat. No.:CAS No. 66670-54-0)

ethyl 6-chloro-2H-chromene-3-carboxylate

Cat. No.: B1621344
CAS No.: 66670-54-0
M. Wt: 238.66 g/mol
InChI Key: GROZIKGJLUCJFB-UHFFFAOYSA-N
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Description

Significance of Chromene Derivatives as Medicinal Pharmacophores

The chromene ring system, also known as benzopyran, is recognized as a "privileged scaffold" in medicinal chemistry. amrita.eduacs.orgresearchgate.net This designation is due to its recurring presence in a wide array of pharmacologically active compounds, demonstrating its ability to interact with diverse biological targets. researchgate.netcncb.ac.cn The structural rigidity and specific stereochemistry of the chromene nucleus allow it to serve as a versatile template for designing novel therapeutic agents. researchgate.net

Chromene derivatives exhibit an extensive range of pharmacological activities, including:

Anticancer and Antitumor: Many chromene-based compounds have shown potent activity against various cancer cell lines, with some, like Crolibulin™ (EPC2407), advancing to clinical trials for treating solid malignancies. orientjchem.orgnih.gov

Antimicrobial and Antiviral: The chromene scaffold is integral to compounds developed to combat bacterial, fungal, and viral infections, including HIV and influenza. researchgate.netrjptonline.orgnih.gov

Anti-inflammatory: Derivatives have been shown to possess significant anti-inflammatory properties, in some cases comparable to standard drugs like indomethacin. researchgate.netrjptonline.org

Antioxidant: The phenolic nature of many chromene precursors contributes to their ability to scavenge free radicals. rjptonline.orgnih.gov

Central Nervous System (CNS) Activity: Certain chromenes have been investigated for their potential in treating neurological conditions like Alzheimer's disease and have shown anticonvulsant properties. rjptonline.orgresearchgate.net

The broad spectrum of activity stems from the ability of the benzopyran moiety to interact with various cellular targets and receptors. amrita.edurjptonline.org Structure-activity relationship (SAR) studies consistently show that specific substitutions on the chromene ring can significantly enhance the molecule's bioactivity and target specificity. amrita.eduorientjchem.org

Overview of Chromene-Based Scaffolds in Synthetic and Natural Products

The chromene framework is a fundamental structural component in a vast number of molecules derived from both natural sources and laboratory synthesis. amrita.edunih.gov In nature, chromenes are part of larger classes of compounds like flavonoids, tocopherols (B72186) (including Vitamin E), and various alkaloids. researchgate.netrjptonline.org These natural products are found in a variety of plants, fungi, and essential oils and are often responsible for their medicinal properties. rjptonline.orgnih.gov

The versatility and established biological relevance of the chromene scaffold have made it a popular building block for synthetic chemists. nih.govmdpi.com This has led to the development of a multitude of synthetic chromene derivatives, some of which have become FDA-approved drugs. The ability to modify the core structure through various synthetic routes allows for the creation of extensive compound libraries aimed at discovering new and more potent therapeutic agents. mdpi.comasianpubs.org

Compound TypeExampleSignificance/UseSource
Natural ProductEncecalinServes as a key intermediate for synthesizing novel antiprotozoal agents. nih.gov nih.gov
Natural ProductFlavonoids (e.g., Quercetin)Exhibit a wide range of biological activities including antioxidant and anticancer effects. researchgate.net Investigated in clinical trials for prostate cancer. researchgate.net researchgate.netrjptonline.org
Natural ProductTocopherols (e.g., Vitamin E)Essential nutrients with significant antioxidant properties. researchgate.net
Synthetic DrugAmlexanoxAn antiallergic drug used to treat atopic diseases and allergic asthma. mdpi.com mdpi.com
Synthetic DrugPranoprofenA non-steroidal anti-inflammatory drug (NSAID) used in ophthalmology. mdpi.com mdpi.com
Synthetic Research CompoundCrolibulin™ (EPC2407)A chromene analog in Phase I/II clinical trials for treating advanced solid tumors. orientjchem.org orientjchem.org

Research Impetus for Ethyl 6-chloro-2H-chromene-3-carboxylate and its Analogues

The specific compound, this compound, and its close analogues are subjects of research primarily due to their role as versatile intermediates in organic synthesis and for their potential biological activities. The impetus for their study is driven by several factors:

Synthetic Utility: Halogenated chromenes are valuable precursors in synthetic chemistry. The chlorine atom at the 6-position provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of more complex molecular architectures. nih.gov The ethyl carboxylate group at the C3 position can be readily converted into other functional groups like amides, hydrazides, or carboxylic acids, further diversifying the potential derivatives. acgpubs.orgresearchgate.net For instance, the related compound 6-chloro-2-oxo-2H-chromene-4-carbaldehyde has been used as a key intermediate in synthesizing multi-pharmacophore conjugates. mdpi.com

Investigation of Biological Activity: The introduction of a halogen atom into the chromene scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. mdpi.com Halogens can alter factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Research on halogenated 3-nitro-2H-chromenes has shown that the presence and position of halogens significantly influence antibacterial activity, with tri-halogenated derivatives showing potent effects against multidrug-resistant bacteria. mdpi.com Studies on related ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have explored their antifungal activities, with some compounds showing promise as leads for future pesticides. researchgate.net

Structural and Crystallographic Studies: The precise three-dimensional structure of these molecules is of fundamental interest. X-ray crystallography studies on the closely related coumarin (B35378) analogue, ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, have provided detailed insights into its molecular conformation and the non-covalent interactions (such as hydrogen bonds and halogen interactions) that govern its crystal packing. nih.gov Understanding these supramolecular structures is crucial for designing materials with specific properties and for comprehending drug-receptor interactions. nih.gov

Research AreaKey Findings and RationaleSource
Synthetic ChemistryServes as a key intermediate for creating more complex molecules. The chloro- and carboxylate- groups are sites for further chemical modification. acgpubs.orgmdpi.com acgpubs.orgmdpi.com
Medicinal ChemistryHalogenation is a known strategy to enhance biological activity. Analogues have been studied for antimicrobial and antifungal properties. mdpi.comresearchgate.net mdpi.comresearchgate.net
Structural ChemistryCrystallographic studies of the coumarin isomer reveal how intermolecular forces direct the 3D structure, which is important for materials science and drug design. nih.gov nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClO3 B1621344 ethyl 6-chloro-2H-chromene-3-carboxylate CAS No. 66670-54-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROZIKGJLUCJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363091
Record name ethyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66670-54-0
Record name ethyl 6-chloro-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of Chromene 3 Carboxylates

Established Synthetic Pathways for Ethyl 6-chloro-2H-chromene-3-carboxylate

The synthesis of the this compound core structure can be achieved through several reliable and well-documented chemical strategies. These methods, ranging from classic condensation reactions to modern multi-component approaches, offer versatile pathways for chemists to access this important heterocyclic scaffold.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of chromene derivatives. sigmaaldrich.com This reaction typically involves the base-catalyzed condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester. researchgate.net For the synthesis of this compound, the primary starting materials are 5-chlorosalicylaldehyde (B124248) and diethyl malonate .

The reaction proceeds through an initial Knoevenagel condensation to form a benzylidene malonate intermediate. This is followed by an intramolecular conjugate addition (oxo-Michael addition) of the phenolic hydroxyl group onto the α,β-unsaturated system, leading to the closure of the pyran ring. nih.govbeilstein-journals.org Various bases can be employed as catalysts, with piperidine (B6355638) in ethanol (B145695) being a classic choice. msu.edu The selection of the catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. researchgate.net

Table 1: Catalysts and Conditions for Knoevenagel Condensation in Chromene Synthesis

Starting Materials Catalyst Solvent Conditions Yield Reference
Salicylaldehyde, Diethyl malonate Piperidine Ethanol Reflux Good msu.edu
Salicylaldehyde, Diethyl malonate Montmorillonite (B579905) KSF Solvent-free 160 °C 44% nii.ac.jp
Salicylaldehyde, Ethyl acetoacetate TsOH Solvent-free 60 °C High nii.ac.jp
o-Vanillin, Diethyl malonate Lithium sulfate Solvent-free, Ultrasound - 96% sapub.org
Salicylaldehydes, Malononitrile KF/Al2O3 - - High nih.gov

This table presents data for the synthesis of related chromene and coumarin (B35378) structures via Knoevenagel condensation, illustrating the variety of applicable conditions.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. tcichemicals.com Various MCRs have been developed for the synthesis of functionalized 4H-chromenes. jcsp.org.pk

A common MCR strategy for chromene synthesis involves the one-pot reaction of a salicylaldehyde, an active methylene compound (like a malonic ester or malononitrile), and a C-H acid or another nucleophile. derpharmachemica.comrug.nl For the target compound, a plausible three-component reaction would involve 5-chlorosalicylaldehyde , diethyl malonate , and a suitable third component under the influence of a catalyst. Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective in promoting these condensations. jcsp.org.pk These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration steps to furnish the final chromene product. jcsp.org.pk

Table 2: Examples of Multi-component Reactions for Chromene Synthesis

Aldehyde Component Methylene Component 1 Methylene Component 2/Nucleophile Catalyst Typical Product Reference
Aromatic Aldehydes Dimedone Malononitrile DABCO 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile jcsp.org.pk
Substituted Aldehydes Malononitrile Dimedone Pyridine-2-carboxylic acid 2-Amino-4H-chromene-3-carbonitrile derivatives nih.gov
Aryl Aldehydes 1,3-Cyclohexanedione 4-Hydroxycoumarin WO3/ZnO@NH2-EY (Photocatalyst) Chromeno[4,3-b]chromene derivatives rsc.org

This table showcases various MCRs used to produce different chromene scaffolds, highlighting the versatility of this approach.

Cyclocondensation and Ring-Closure Protocols

Beyond the classic Knoevenagel pathway, a variety of other cyclocondensation and ring-closure strategies are available for constructing the 2H-chromene ring system. These methods often rely on transition-metal catalysis to achieve high efficiency and selectivity. msu.edu

One advanced protocol involves the rhodium(III)-catalyzed redox-neutral C–H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones. acs.orgsnnu.edu.cn This method allows for the direct synthesis of 2H-chromene-3-carboxylic acids from different starting materials through a cascade process involving C-H bond functionalization and selective ring-opening of a β-lactone. acs.org While this yields the carboxylic acid, a subsequent esterification would provide the target ethyl ester.

Another approach is the tandem Michael addition followed by an intramolecular cyclocondensation. For instance, the reaction of salicylaldehyde derivatives with α,β-unsaturated nitro compounds can produce chromene structures, where the nitro group facilitates the initial Michael addition. msu.edu Similarly, intramolecular hydroaryloxylation of specifically designed 2-propargyl phenols is a powerful method for forming the chromene ring via a 6-endo-dig cyclization. msu.edu A reaction between 5-chlorosalicylaldehyde and ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate in glacial acetic acid has also been reported to yield a complex chromene derivative through cyclocondensation. researchgate.net

Esterification and Hydrolysis Routes

The synthesis of this compound can also be approached from its corresponding carboxylic acid, 6-chloro-2H-chromene-3-carboxylic acid . vwr.com The direct conversion of the carboxylic acid to the ethyl ester is achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. youtube.com

Conversely, the hydrolysis of the ethyl ester back to the carboxylic acid is a fundamental transformation. This is typically accomplished by saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification of the resulting carboxylate salt. researchgate.netresearchgate.net This reversibility is crucial for synthetic manipulations where the ester group might be used as a protecting group for the carboxylic acid functionality.

Green Chemistry Principles in Chromene Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like chromenes. researchgate.netnih.gov These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

Solvent-Free and Aqueous Reaction Conditions

A significant focus of green synthetic chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives, such as water, or eliminating the solvent altogether. researchgate.net

Aqueous Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic reactants may have low solubility in water, the use of co-solvents like ethanol or the application of phase-transfer catalysts can facilitate reactions. The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully demonstrated in a water-ethanol mixture, providing high yields and adhering to green chemistry principles. nih.gov These eco-friendly protocols are highly applicable to the synthesis of this compound, paving the way for more sustainable manufacturing processes.

Table 3: Comparison of Green Synthesis Methods for Chromenes

Method Catalyst / Promoter Conditions Advantages Reference
Microwave Irradiation Piperidine in Ethanol Microwave Rapid reaction, High yields researchgate.net
Ultrasound-Assisted Lithium sulfate Solvent-free Energy efficient, High yields sapub.org
Solvent-Free Grinding TsOH Room temp. grinding, then 60 °C Simple, No solvent, High yield nii.ac.jp
Aqueous Medium Pyridine-2-carboxylic acid Water-EtOH (1:1), Reflux Green solvent, Recyclable catalyst nih.gov
Photocatalysis WO3/ZnO@NH2-EY Green LED, Solventless Uses visible light, Heterogeneous catalyst rsc.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under environmentally benign conditions. mdpi.com The synthesis of chromene derivatives, including chromene-3-carboxylates, benefits significantly from this technology. nih.gov Microwave irradiation facilitates rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.comresearchgate.net

For instance, the synthesis of 2-oxo-2H-chromene-3-carboxylic acid, a closely related precursor, has been achieved via the Knoevenagel condensation of salicylaldehyde and Meldrum's acid under microwave irradiation. This method, utilizing an agro-waste extract as a catalyst, completes in just 2-6 minutes, offering excellent yields without the need for column chromatography. researchgate.net Similarly, multicomponent reactions to produce complex chromene derivatives, such as pyrano[2,3-f]chromenes, are significantly enhanced. A reaction that takes 4-7 hours under conventional reflux can be completed in 8-10 minutes with microwave assistance, providing good yields. mdpi.com

The catalyst-free synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates in ethanol at 100°C is another example where microwave heating reduces the reaction time to 1-2 hours. nih.gov These examples underscore the efficiency and speed that microwave assistance brings to the synthesis of the chromene core structure.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chromene Derivatives

Product Method Reaction Time Yield Reference
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde Conventional 3 hours 85% mdpi.com
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde Microwave 6 minutes 97% mdpi.com
Pyrano[2,3-f]chromene derivatives Conventional 4-7 hours ~78-82% mdpi.com
Pyrano[2,3-f]chromene derivatives Microwave 8-10 minutes ~85-88% mdpi.com
2-Oxo-2H-chromene-3-carboxylic acid Microwave 2-6 minutes Excellent researchgate.net
Dihydrofurocoumarin derivative Microwave 5 minutes 55% dergipark.org.tr

Ultrasound-Promoted Chemical Transformations

Ultrasound irradiation is another green chemistry tool that enhances chemical reactivity through acoustic cavitation. This technique has been successfully applied to the synthesis of chromene derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.net Ultrasound-promoted syntheses are frequently carried out in aqueous media, reducing the reliance on volatile organic solvents. mdpi.comnih.gov

The synthesis of 3-carboxycoumarins has been demonstrated in water under ultrasonic irradiation, providing good yields and easy product isolation. mdpi.com Similarly, the one-pot, three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives from aldehydes, malononitrile, and dimedone is effectively promoted by ultrasound, using a green catalyst like orange extract. This method shows significantly better yields and shorter reaction times compared to conventional refluxing. researchgate.net For example, a reaction yielding 79% product after 30 minutes of reflux at 110°C can achieve a 92% yield in just 15 minutes under ultrasonication at 70°C. researchgate.net

In another application, the synthesis of novel thiazolo[2,3-e] rsc.orgbenthamdirect.comnih.govdiazaphosphole-6-carboxylates was optimized using ultrasonic irradiation, which improved the yield to 82% in a shorter time compared to silent conditions. nih.gov These findings highlight the efficiency and environmental benefits of using ultrasound in the synthesis of complex heterocyclic systems based on the chromene scaffold.

Table 2: Effect of Ultrasound on the Synthesis of Chromene Derivatives

Product Type Conditions Time Yield Reference
2-Amino-4H-chromene-3-carbonitrile Reflux (110°C) 30 min 79% researchgate.net
2-Amino-4H-chromene-3-carbonitrile Ultrasound (70°C) 15 min 92% researchgate.net
Dihydroquinoline derivative Silent (Ethanol) 5 hours 55% mdpi.com
Dihydroquinoline derivative Ultrasound (Ethanol) 3 hours 75% mdpi.com
Dihydroquinoline derivative Silent (Water) 4 hours 80% mdpi.com
Dihydroquinoline derivative Ultrasound (Water) 1 hour 96% mdpi.com

Catalytic Systems for Sustainable Chromene Synthesis (e.g., Organocatalysis, Nanocatalysis)

The development of sustainable catalytic systems is a cornerstone of modern organic synthesis. For chromene synthesis, both organocatalysis and nanocatalysis have proven to be highly effective, offering advantages like high efficiency, catalyst reusability, and mild reaction conditions. benthamdirect.combiointerfaceresearch.comresearchgate.net

Organocatalysis: Simple organic molecules are used to catalyze reactions, avoiding potentially toxic or expensive metals. Amino acids, such as L-alanine, have been employed to promote the synthesis of 2H-chromenes from phenols and enals, representing a sustainable alternative to traditional amine catalysts. synthical.com Other organocatalysts like diethylamine (B46881) and 2-aminopyridine (B139424) are also effective in multicomponent reactions to form 4H-chromenes. nih.gov The use of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be highly efficient for the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes. organic-chemistry.org

Nanocatalysis: Nanomaterials offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Various nanocatalysts have been developed for chromene synthesis. For example, magnetic copper nanoparticles (MNPs@Cu) have been used for the one-pot synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. rsc.orgnih.gov These catalysts are easily recoverable using an external magnet and can be reused multiple times without significant loss of activity. nih.gov Other notable examples include nano-SiO2, which acts as a reusable catalyst in aqueous media, and nanosized magnesium oxide (MgO), which efficiently catalyzes the three-component synthesis of 2-amino-2-chromenes. biointerfaceresearch.comresearchgate.net

Table 3: Examples of Sustainable Catalytic Systems for Chromene Synthesis

Catalyst Catalyst Type Product Type Key Advantages Reference
MNPs@Cu Nanocatalyst 2-Amino-4H-chromenes Reusable, solvent-free, high yields rsc.orgnih.gov
nano-SiO₂ Nanocatalyst 2-Amino-4H-chromenes Reusable, aqueous media, high yields biointerfaceresearch.com
L-alanine Organocatalyst 2H-Chromenes Sustainable, scalable, metal-free synthical.com
Diethylamine Organocatalyst 4H-Chromenes Efficient, well-established nih.gov
Nanosized MgO Nanocatalyst 2-Amino-2-chromenes High yields, rapid, green solvent researchgate.net

Strategic Derivatization for Tailored Molecular Structures

The this compound scaffold serves as a versatile platform for further chemical modification. Strategic derivatization at the halogen position, the heterocyclic core, and the ester group allows for the creation of a diverse library of molecules with tailored properties.

Introduction and Modification of Halogen Substituents

The presence of a halogen, such as the chloro group at the C-6 position, provides a handle for further synthetic transformations and modulates the electronic properties of the molecule. The introduction of this group often starts from a substituted phenol (B47542) or salicylaldehyde. For example, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde can be synthesized from 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde via treatment with phosphoryl chloride. mdpi.com Similarly, the synthesis of ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate starts with the corresponding 5-chlorosalicylaldehyde. researchgate.net

Electrophilic cyclization of propargylic aryl ethers using reagents like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) is a mild method to produce 3,4-disubstituted and halogenated 2H-benzopyrans in excellent yields. organic-chemistry.org While modifications of an existing aryl chloride on the chromene ring are less common than its initial introduction, such substituents are generally stable but can participate in cross-coupling reactions under specific catalytic conditions, a widely used strategy in medicinal chemistry.

Incorporation of Diverse Heterocyclic Moieties

The chromene-3-carboxylate framework is an excellent building block for constructing more complex, fused heterocyclic systems. These reactions often proceed through multicomponent strategies or domino sequences, leveraging the reactivity of the chromene core.

For instance, 6-chloro-2-oxo-2H-chromene-4-carbaldehyde and other key intermediates have been used in microwave-assisted multicomponent reactions to afford conjugates bearing thiazolidinone moieties. mdpi.com The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) yields a carbohydrazide (B1668358) intermediate, which is a cornerstone for building various five- and six-membered heterocyclic rings like pyrazoles, oxadiazoles, and triazoles. nih.gov Furthermore, intramolecular Diels-Alder reactions of O-propargylated salicylaldehydes can lead to a wide range of chromene-fused heterocycles, including pyrimido[1,2-b]indazoles and pyrido[3,2-d]pyrimidines. researchgate.net These advanced transformations highlight the utility of the chromene scaffold in generating molecular diversity.

Functionalization of the Ester Group

The ethyl ester group at the C-3 position of the chromene ring is a primary site for chemical modification, allowing for the introduction of a wide range of functionalities. acgpubs.org

Hydrolysis: The ester can be hydrolyzed to the corresponding 2-oxo-2H-chromene-3-carboxylic acid. This transformation is typically performed under basic conditions (e.g., NaOH) or can be facilitated by microwave irradiation with reagents like K₂CO₃. researchgate.netnih.gov The resulting carboxylic acid is a versatile intermediate for further reactions.

Amidation: The most common transformation is the reaction with amines or hydrazines. Treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate leads to the formation of 2-oxo-2H-chromene-3-carbohydrazide. nih.gov However, this reaction can be complex, sometimes yielding ring-opened products like salicylaldehyde azine and malonohydrazide, depending on the reaction conditions. nih.govresearchgate.net The resulting carbohydrazide is highly valuable, serving as a precursor for synthesizing N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides (hydrazones) by condensation with various aldehydes. nih.gov These hydrazones can then be used to construct other heterocyclic systems. derpharmachemica.com Direct amidation with primary amines is also a straightforward method to obtain the corresponding coumarin-3-carboxamides. acgpubs.org

Table 4: Derivatization of the C-3 Ester Group of Chromene-3-carboxylates

Starting Material Reagent(s) Product Type Yield Reference
Ethyl 2-oxo-2H-chromene-3-carboxylate Hydrazine Hydrate 2-Oxo-2H-chromene-3-carbohydrazide - nih.gov
Ethyl 2-oxo-2H-chromene-3-carboxylate Hydrazine Hydrate Salicylaldehyde azine 48% nih.govresearchgate.net
2-Oxo-2H-chromene-3-carbohydrazide 4-Methoxybenzaldehyde N'-(4-Methoxybenzylidene)-carbohydrazide 90% nih.gov
2-Oxo-2H-chromene-3-carbohydrazide 4-Chlorobenzaldehyde N'-(4-Chlorobenzylidene)-carbohydrazide 81% nih.gov
Ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate NaOH 6-Chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid - researchgate.net
Ethyl azolylacetates (model) K₂CO₃ / Microwave Potassium carboxylate 98% nih.gov

Biological Activity Profiles and Pharmacological Potential

Anticancer Efficacy and Cytotoxic Studies

The investigation into novel anticancer agents is a critical area of pharmaceutical research. Chromene derivatives, including ethyl 6-chloro-2H-chromene-3-carboxylate, have been identified as a promising class of compounds with potential antiproliferative effects. The presence and position of halogen substituents on the chromene ring can significantly influence their cytotoxic activity.

While direct studies on this compound are limited, research on closely related halogenated coumarin (B35378) and chromene derivatives provides valuable insights into its potential anticancer activity. For instance, studies on various halogenated coumarins have demonstrated their cytotoxic effects against several human cancer cell lines.

A study on halogenated coumarin derivatives investigated the antiproliferative effects of compounds such as Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate against thyroid (TPC-1), cervical (HeLa), and lung (A549) cancer cell lines mdpi.com. This suggests that halogenation at the 6-position is a viable strategy for developing cytotoxic agents. Research has indicated that the substitution of a halogen at the C-6 position of the chromene scaffold can lead to an improvement in anticancer potency frontiersin.org.

Furthermore, the synthesis of various chromene derivatives has been pursued with the expectation of antitumor activity. semanticscholar.org In the context of lung cancer, structure-activity relationship studies of biscoumarins have revealed that a chloro-substituent on the benzaldehyde moiety contributes to good anticancer activity nih.gov. Similarly, certain 1,2,3-triazole-containing chromene derivatives have shown broad-spectrum activity against multiple human cancer cell lines, with notable antiproliferative action against the A549 lung cancer cell line nih.gov. Specifically designed chroman derivatives have also been evaluated for their anti-breast cancer activities, with some compounds showing promising inhibitory effects on the growth of the MCF-7 human breast cancer cell line dovepress.com.

Table 1: Cytotoxic Activity of a Related Halogenated Coumarin Derivative

Compound Cell Line Cancer Type IC₅₀ (µM)
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate TPC-1 Thyroid 28.36
HeLa Cervical 42.17
A549 Lung 63.81

Data sourced from a study on halogenated coumarin derivatives, which provides a reference for the potential activity of the chloro-analogue. mdpi.com

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. The chromene scaffold has emerged as a promising framework for the development of agents that can circumvent or overcome MDR in cancer cells.

Research into 4H-chromene systems has led to the identification of compounds that can selectively target and kill MDR cancer cells researchgate.net. Studies have shown that certain 2-glyco-3-nitro-2H-chromenes, particularly those with a halogen substitution at the C-6 position, exhibit significant growth inhibitory activity against WiDr multidrug-resistant cells frontiersin.org. This highlights the potential role of the 6-chloro substitution in conferring activity against resistant cancer phenotypes. The mechanism of action is often linked to the induction of apoptosis, which can bypass the resistance mechanisms that cancer cells have developed against conventional chemotherapeutic agents researchgate.net.

The anticancer potential of a compound is fundamentally linked to its ability to modulate cellular proliferation and viability. This compound and its analogues are thought to exert their effects through various cellular mechanisms.

Studies on related halogenated coumarins have demonstrated that these compounds can interfere with the cell cycle. For example, Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate was found to induce cell cycle arrest in the G2/M phase in TPC-1 thyroid cancer cells, thereby inhibiting cell proliferation mdpi.com. It is plausible that this compound could operate through a similar mechanism. The cytotoxic activity observed in various cancer cell lines inherently reflects a reduction in cell viability, often through the induction of apoptosis or programmed cell death mdpi.com.

Antimicrobial Spectrum and Antifungal Properties

The rise of antibiotic-resistant bacteria has created an urgent need for the discovery of new antimicrobial agents. Coumarin and chromene derivatives have been recognized for their potential antibacterial and antifungal properties. The introduction of a halogen atom into the coumarin nucleus is a known strategy to enhance antimicrobial activity arkajainuniversity.ac.in.

Halogenated chromenes have shown notable efficacy against Gram-positive bacteria. Studies on a series of halogenated 3-nitro-2H-chromenes demonstrated potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis nih.govresearchgate.net. Specifically, tri-halogenated derivatives were found to be the most effective antibacterial agents in the series against these strains nih.govresearchgate.net.

Furthermore, a derivative of the target compound, (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one, exhibited significant inhibitory activity against S. aureus, with a large zone of inhibition compared to a standard antibiotic arkajainuniversity.ac.in. Metal complexes of the parent compound, ethyl 2-oxo-2H-chromene-3-carboxylate, have also been studied, with a Lanthanum complex showing particular effectiveness against Staphylococcus aureus isolated from wound infections researchgate.net. This body of evidence suggests a strong potential for this compound as an agent against Gram-positive bacteria.

Table 2: Antibacterial Activity of a Related Chloro-Substituted Coumarin Derivative

Bacterial Strain Type Zone of Inhibition (mm)
Staphylococcus aureus Gram-Positive 32
Escherichia coli Gram-Negative 30

Data for (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one. arkajainuniversity.ac.in

The efficacy of chromene derivatives against Gram-negative bacteria can be more variable. The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antibacterial compounds. However, some chloro-substituted coumarin derivatives have demonstrated activity against these challenging pathogens.

Antifungal Investigations

While direct studies on the antifungal properties of this compound are not extensively documented in publicly available research, investigations into structurally similar compounds suggest that the 6-chloro-2H-chromene core is a promising pharmacophore for the development of novel antifungal agents.

Research into a series of 2-tert-butyl-6-chloro-3-(1H-1,2,4-triazole-1-yl)-2H-chromen-2-ol derivatives has demonstrated notable antifungal activity. These compounds, sharing the same 6-chloro-2H-chromene skeleton, have been evaluated against various fungal strains. The presence of the chlorine atom at the C6 position, combined with other substituents, is thought to contribute to the observed antifungal efficacy.

Furthermore, studies on various ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been conducted to assess their potential against fungal pathogens. Although these compounds belong to the coumarin subclass (2-oxo-2H-chromene), the findings indicate that the broader chromene-3-carboxylate framework can be a viable starting point for designing new antifungal molecules. The specific contribution of the 6-chloro substituent on the 2H-chromene ring, as seen in this compound, warrants further dedicated investigation to fully elucidate its antifungal potential.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of compounds containing the 6-chloro-2H-chromene moiety has been an area of interest for researchers. A patent for "Chromene derivatives as anti-inflammatory agents" suggests the therapeutic promise of this class of compounds.

Specific investigations into related molecules have provided more concrete evidence. For instance, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one has been identified as a potential anti-inflammatory agent, indicating that the 6-chloro-chromene scaffold can serve as a foundation for compounds with this activity.

The mechanism of anti-inflammatory action for related chromene structures has also been explored. A study on the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, which is structurally related to the target compound, demonstrated its ability to inhibit phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. The inhibition of this enzyme suggests a clear mechanism through which chromene derivatives may exert their anti-inflammatory effects. While these findings are for a related compound, they provide a strong rationale for investigating the anti-inflammatory and potential immunomodulatory effects of this compound.

Antioxidant Capacity and Oxidative Stress Mitigation

Chromene derivatives are generally recognized for their antioxidant potential, a property attributed to their chemical structure which can donate hydrogen atoms or electrons to neutralize free radicals. However, specific studies detailing the antioxidant capacity and ability to mitigate oxidative stress of this compound are limited in the current scientific literature.

General studies on various substituted 2H-chromenes have consistently shown their ability to act as antioxidants. The electronic nature of the substituents on the chromene ring is known to play a crucial role in modulating this activity. It is plausible that the chloro and ethyl carboxylate groups on the this compound molecule influence its antioxidant potential. Further in vitro and in vivo studies are necessary to quantify the antioxidant efficacy of this specific compound and to understand its potential role in mitigating conditions associated with oxidative stress.

Enzyme Inhibition and Receptor Binding Investigations

The ability of this compound and its analogues to interact with various enzymes and receptors is a key area of pharmacological research.

Inhibition of Key Enzymes (e.g., Phospholipase A2, HMG-CoA Reductase, Elastase, FXIIa)

As previously mentioned, the related compound, ethyl 2-oxo-2H-chromene-3-carboxylate, has been shown to be an inhibitor of Phospholipase A2 (PLA2) , an important enzyme in the inflammatory process. This provides a strong indication that the chromene-3-carboxylate scaffold is a viable candidate for PLA2 inhibition.

However, research on other chromene derivatives has shown promise in enzyme inhibition. A study on a series of 4H-chromene-3-carboxylates demonstrated potent Elastase inhibition. Elastase is a protease implicated in various inflammatory diseases, including chronic obstructive pulmonary disease and certain skin conditions.

Furthermore, compounds containing a coumarin fragment, which is a 2-oxo-2H-chromene, have been identified as inhibitors of Factor XIIa (FXIIa) , a serine protease involved in the intrinsic pathway of blood coagulation. This suggests that the chromene core could be a valuable template for the development of novel anticoagulants.

EnzymeCompound ClassObserved ActivityReference Compound
Phospholipase A2 (PLA2)Coumarin (2-oxo-2H-chromene)Inhibitionethyl 2-oxo-2H-chromene-3-carboxylate
Elastase4H-chromene-3-carboxylatesPotent InhibitionVarious derivatives
Factor XIIa (FXIIa)Coumarin-containing compoundsInhibitionVarious derivatives

Ligand-Receptor Interactions (e.g., Estrogen Receptor, TNF-α Receptor, 5-HT1A Receptor)

The interaction of this compound with key receptors is another important aspect of its pharmacological profile. Direct binding studies on the Estrogen Receptor and TNF-α Receptor for this specific compound have not been reported.

However, research on related chroman (dihydro-2H-chromene) derivatives has shown significant activity at the 5-HT1A Receptor . Specifically, a series of 6-fluorochroman derivatives were evaluated as potent antagonists for this serotonin receptor subtype, which is a target for anxiolytic and antidepressant drugs. The structural similarity between the 6-fluorochroman and the 6-chloro-2H-chromene core suggests that the latter could also interact with the 5-HT1A receptor, though this requires experimental validation.

Antiviral Properties and Activity against Specific Pathogens

The chromene scaffold has been identified as a promising framework for the development of antiviral agents. While specific data on the antiviral activity of this compound is not available, studies on other 2H-chromene derivatives have demonstrated their potential against various viruses.

For instance, a series of 3-phenylalkyl-2H-chromenes and their corresponding chromans have been shown to be effective inhibitors of Human Rhinovirus (HRV) , the primary cause of the common cold. These compounds are believed to act as capsid binders, interfering with the early stages of the viral life cycle.

In the realm of plant virology, certain 2H-chromene derivatives have been investigated for their activity against Potato Virus Y (PVY) . These studies highlight the versatility of the chromene nucleus in targeting different viral pathogens. The potential for this compound to exhibit antiviral properties is therefore a valid area for future research, building upon the findings for these related compounds.

VirusCompound ClassMechanism of Action (if known)
Human Rhinovirus (HRV)3-phenylalkyl-2H-chromenesCapsid Binding
Potato Virus Y (PVY)2H-chromene derivativesNot specified

Antitrypanosomal Activity

An extensive review of scientific literature reveals no specific studies investigating the antitrypanosomal activity of this compound. While other derivatives of the 2H-chromene scaffold have been explored as potential agents against Trypanosoma species, the causative agents of trypanosomiasis, research has not yet been published on this particular compound.

Other Emerging Biological Activities

The following subsections explore other potential, yet currently uninvestigated, biological activities of this compound. It is important to note that while the broader class of chromene derivatives has shown promise in these areas, specific data for this compound is not available in the current body of scientific literature.

There is currently no published research specifically evaluating the antidiabetic potential of this compound. Although various chromene derivatives have been synthesized and investigated for their effects on diabetes-related targets, this specific ester has not been the subject of such studies.

A thorough search of scientific databases indicates that the anticoagulant activity of this compound has not been investigated. The coumarin nucleus, which is related to the chromene structure, is famously associated with anticoagulant drugs. However, no studies have been conducted to determine if this compound possesses similar properties.

There are no specific studies in the existing scientific literature that report on the anticonvulsant properties of this compound. While some chromene derivatives have been explored for their potential in managing seizures, this particular compound has not been a subject of investigation in this context.

Currently, there is no available research on the relevance of this compound in models of neurodegenerative diseases such as Parkinson's or Alzheimer's disease. The potential of this compound to modulate pathways involved in these complex disorders remains an unexamined area of research.

Structure Activity Relationship Sar Studies and Rational Drug Design

Positional and Substituent Effects on Biological Activity

The biological profile of a molecule is intricately linked to the arrangement and nature of its constituent atoms and functional groups. For ethyl 6-chloro-2H-chromene-3-carboxylate, the chlorine atom at the 6-position, the ethyl carboxylate group at the 3-position, and potential modifications at other sites on the chromene ring all play critical roles in defining its pharmacological character. frontiersin.orgsemanticscholar.org

Influence of Chlorine at the 6-Position on Pharmacological Profile

The introduction of a chlorine atom at the 6-position of the chromene ring is a key modification that significantly modulates the molecule's biological activity. Halogen substitution, particularly chlorination, is a common strategy in drug design to enhance efficacy. researchgate.neteurochlor.org The presence of chlorine can increase the lipophilicity of the compound, which may improve its ability to cross cellular membranes and access target sites within the cell. researchgate.net

Studies on related chromene structures have demonstrated the importance of substitution at this position. For instance, in a series of 2H-chromene derivatives developed as P2Y6 receptor antagonists, a 6-chloro analogue (in a 2-(trifluoromethyl)-3-nitro-2H-chromene scaffold) displayed enhanced potency compared to other halogens. nih.gov This suggests that the specific electronic and steric properties of chlorine at this position are favorable for interaction with the receptor. Furthermore, research on chromenone derivatives as anticancer agents revealed that the placement of substituents on the benzene (B151609) ring of the chromene core is crucial for cytotoxicity. nih.gov Specifically, 6,6'-linked dimeric chromenones showed distinct biological activity compared to other linkage isomers, highlighting the significance of the 6-position in mediating biological effects. nih.gov In another context, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one was identified as a promising anti-inflammatory agent, indicating the favorable contribution of the 6-chloro substituent to this activity.

Role of the Ethyl Carboxylate Group at the 3-Position

The ethyl carboxylate group at the 3-position is another defining feature of the molecule, profoundly influencing its chemical reactivity and biological interactions. This group can act as a hydrogen bond acceptor and its size and conformation can affect how the molecule fits into a biological target's binding pocket. mdpi.com

The reactivity of the C3-ester group is well-documented. It is known to be a reactive center, susceptible to nucleophilic attack which can lead to ring-opening of the pyran ring or transformation of the ester itself. nih.govacgpubs.org For example, reaction with hydrazine (B178648) hydrate (B1144303) can cleave the ring, demonstrating the lability of this structure. nih.gov

From a biological standpoint, the ester group at the C3 position is not always beneficial for activity. In the development of P2Y6R antagonists, replacing a 3-nitro group with a 3-carboxylic acid or its ethyl ester resulted in a complete loss of affinity for the receptor. nih.gov This indicates that for certain targets, the electronic and steric properties of the ethyl carboxylate group are detrimental to binding. Conversely, in other scaffolds, this group is essential. The synthesis of various coumarin-3-carboxamide derivatives, starting from the corresponding ethyl ester, has yielded compounds with significant biological activities, underlining the C3-carboxylate as a crucial handle for synthetic modification. mdpi.comresearchgate.net Its presence allows for the creation of diverse libraries of compounds with potentially improved pharmacological profiles.

Impact of Substitutions at the 2- and 4-Positions of the Chromene Ring

While the parent compound is unsubstituted at the 2- and 4-positions of the 2H-chromene ring, SAR studies on related analogs reveal the profound impact of modifications at these sites. These positions are often targeted for derivatization to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

At the 2-position , the introduction of substituents can significantly alter the biological activity. For example, in a series of 2H-chromene based P2Y6R antagonists, a 2-(trifluoromethyl) group was found to be important for activity, and replacing it was not successful in maintaining potency. nih.gov This highlights the sensitivity of this position to substitution.

At the 4-position , introducing various groups, particularly aryl moieties, has been a common strategy. In 4H-chromenes, a phenyl group at the 4-position is a key feature for various biological activities. frontiersin.orgsemanticscholar.org The stability of such compounds can be influenced by the disposition of bulky substituents at the 3- and 4-positions. mdpi.com Studies on ethyl 2-amino-4-aryl-4H-chromene-3-carboxylates have shown that the nature of the aryl group at C4 dramatically influences anticancer activity.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the chromene ring system is a critical determinant of biological activity. Electron-donating groups (EDGs) increase electron density in the ring system, while electron-withdrawing groups (EWGs) decrease it. studypug.com These electronic shifts can alter the molecule's reactivity, binding affinity to targets, and metabolic stability. stackexchange.comresearchgate.netresearchgate.net

The chlorine atom at the 6-position is a classic example of an EWG. Its presence can influence the acidity of nearby protons and the reactivity of the entire aromatic system. researchgate.net In many cases, EWGs like halogens or nitro groups on the chromene scaffold have been shown to enhance cytotoxic and antimicrobial activities. islandarchives.ca

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, pharmacophore modeling helps to identify the key molecular interaction points required for its activity. frontiersin.orgislandarchives.ca

Based on SAR studies of this and related chromene derivatives, a general pharmacophore model can be proposed, which typically includes:

Aromatic/Hydrophobic Regions: The fused benzene ring of the chromene core provides a large, flat hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Hydrogen Bond Acceptors: The oxygen atom in the pyran ring and the carbonyl oxygens of the ethyl carboxylate group are potent hydrogen bond acceptors. These features are critical for anchoring the molecule in the correct orientation within a binding site.

A Halogen-Bonding Site: The chlorine atom at the 6-position can act as a halogen bond donor, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding. researchgate.net

Docking studies on similar chromene derivatives have confirmed that fragments like the carbonyl group, hydroxyl groups, and amino groups form stable hydrogen bonds with amino acid residues such as Aspartate, Arginine, and Threonine in the active sites of enzymes like DNA gyrase B. islandarchives.ca

Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design aims to systematically modify a lead compound to improve its therapeutic properties. For this compound and its analogs, several optimization strategies have been explored to enhance potency and selectivity. researchgate.net

One primary strategy is substituent modification . As discussed, altering the groups at various positions on the chromene ring can have a dramatic effect. For example, research on P2Y6R antagonists showed that while 6-chloro substitution was beneficial, moving the halogen to the 5, 7, or 8 positions, or replacing it with bulkier groups, generally reduced affinity. nih.gov This demonstrates how systematic positional scanning can identify optimal substitution patterns.

Another powerful approach is molecular hybridization . This involves combining the chromene scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activities. researchgate.net For instance, linking the chromene core to other heterocyclic systems or functional groups known to interact with a specific target can improve binding affinity and selectivity.

Bioisosteric replacement is also a key strategy. This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacokinetic profile or reducing toxicity while maintaining or enhancing its biological activity. For example, attempts were made to replace a 3-nitro group with a carboxylate group in a different chromene series, although in that specific case, it was unsuccessful, it illustrates the principle of this common optimization technique. nih.gov

Finally, a focus on selectivity is crucial. Compounds that are potent but act on multiple targets can lead to unwanted side effects. Optimization often involves designing derivatives that show high affinity for the desired target (e.g., a specific cancer-associated enzyme) but low affinity for off-targets (e.g., enzymes essential for normal cell function). Studies on chromene derivatives as carbonic anhydrase inhibitors have shown that specific substitution patterns can lead to excellent selectivity for tumor-associated isoforms (hCA IX and XII) over ubiquitous off-target isoforms (hCA I and II). nih.gov

Mechanistic Investigations into Biological Action

Elucidation of Cellular and Subcellular Targets

While direct studies on ethyl 6-chloro-2H-chromene-3-carboxylate are limited, research on analogous compounds provides valuable clues into its potential cellular and subcellular targets.

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Various chromene derivatives have demonstrated the ability to trigger this process in cancer cells. For instance, studies on other 6-chloro-4H-benzo[h]chromene derivatives have shown cytotoxic effects which are often linked to the induction of apoptosis. nih.gov Similarly, other benzochromene derivatives have been found to induce apoptosis in human cancer cell lines, suggesting that this could be a key mechanism of their cytotoxic activity. researchgate.net The process of apoptosis is complex, often involving the activation of a cascade of enzymes called caspases and the regulation of pro- and anti-apoptotic proteins.

Disruption of the cell cycle is another critical mechanism by which anticancer compounds exert their effects. Certain chromone-triazole hybrid molecules have been shown to induce cell cycle arrest at the G2/M phase. nih.gov Furthermore, some 9-Hydroxy-1H-Benzo[f]chromene derivatives have been reported to cause an accumulation of cells in the G1, S, and G1/S phases of the cell cycle in adriamycin-resistant breast cancer cells (MCF-7/ADR). nih.gov This suggests that chromene derivatives can interfere with the checkpoints that control cell cycle progression, preventing cancer cells from dividing.

There is currently no specific information available in the reviewed literature regarding the direct effects of this compound or its close analogs on mitotic spindle dynamics or the induction of multinucleation. This remains an area for future investigation.

The interaction with specific proteins is fundamental to the mechanism of action of many drugs. While direct binding studies of this compound with tubulin or Rab23 protein have not been reported, the broader class of coumarins has been investigated for such interactions. For example, some coumarin-monastrol hybrids have been developed, with monastrol (B14932) being a known inhibitor of a mitotic kinesin, demonstrating the potential for this scaffold to interact with proteins involved in cell division. nih.gov However, specific data for the titular compound is absent.

Analysis of Signaling Pathway Perturbations (e.g., Inflammatory Cascades)

The chromene scaffold is known to interact with various signaling pathways. While specific studies on this compound are not available, related coumarin (B35378) derivatives have been shown to possess anti-inflammatory properties, which implies an interaction with inflammatory signaling cascades. nih.gov The perturbation of these pathways can have significant effects on cellular processes, including proliferation and survival.

Interactions with Nucleic Acids and Biomembranes

The ability of a compound to interact with DNA and cell membranes can be a crucial aspect of its biological activity. Some chromone-triazole derivatives have been shown to induce DNA damage. nih.gov Additionally, certain antimicrobial studies on related compounds suggest a mechanism involving the disruption of cell membrane integrity. However, direct evidence of this compound interacting with nucleic acids or biomembranes is not present in the current body of literature.

Computational Chemistry and Cheminformatics Applications

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET prediction is a crucial step in drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions help to identify potential liabilities of a drug candidate early in the development process. rowansci.com

For ethyl 6-chloro-2H-chromene-3-carboxylate, various ADMET parameters would be calculated using specialized software. These predictions are based on the molecule's structure and physicochemical properties. Studies on other chromene derivatives have utilized tools like SwissADME and admetSAR to evaluate their pharmacokinetic profiles. researchgate.netijpsjournal.comnih.gov

An example of a predicted ADMET profile for this compound is shown in the table below. Note: These are representative predictions based on the general properties of similar compounds and are for illustrative purposes.

ADMET PropertyPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighGood potential for oral absorption.
Caco-2 PermeabilityModerateMay cross intestinal barrier.
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cause central nervous system side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
AMES MutagenicityNon-mutagenLow risk of being carcinogenic.
hERG I InhibitorLow RiskReduced likelihood of cardiotoxicity.

Drug-Likeness Assessment and Pharmacokinetic Profiling

Drug-likeness is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. A common method for this assessment is Lipinski's Rule of Five. This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

For this compound, its properties can be calculated to see if it adheres to these rules. In silico analyses of various chromen-4-one derivatives have shown the application of these rules to select promising lead compounds. researchgate.net

The pharmacokinetic profile is a broader assessment that includes ADMET properties and other parameters like the number of rotatable bonds and topological polar surface area (TPSA), which influence bioavailability.

Below is a table summarizing the predicted drug-likeness and pharmacokinetic properties for this compound. Note: These values are calculated based on the known structure of the compound.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight252.66 g/molComplies (<500)
Hydrogen Bond Donors0Complies (≤5)
Hydrogen Bond Acceptors4Complies (≤10)
LogP (Octanol-Water Partition Coefficient)2.8Complies (≤5)
Number of Rotatable Bonds3Good (<10)
Topological Polar Surface Area (TPSA)52.6 ŲGood (<140 Ų)

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org DFT calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). semanticscholar.orgrsc.org

The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The MEP map illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. While specific DFT data for this compound is not readily found in the literature, studies on other chromene derivatives have utilized DFT to understand their electronic properties and reactivity. researchgate.net

Molecular Dynamics Simulations for System Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to understand its conformational flexibility and the stability of its complex with a protein target. nih.gov By simulating the ligand-protein complex in a realistic environment (e.g., in water), researchers can observe how the binding pose changes over time and assess the stability of the key interactions identified in molecular docking. These simulations provide a more dynamic picture of the binding event than static docking poses. While specific MD simulation results for this compound are not publicly available, this technique is a standard tool in computational drug discovery for validating docking results and understanding the dynamics of ligand-protein interactions. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in modern drug discovery and medicinal chemistry. For the chromene class of compounds, including derivatives of this compound, QSAR is instrumental in predicting biological activities and guiding the synthesis of more potent and selective analogues. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

QSAR studies on chromene derivatives have been successfully applied to predict a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory actions. nih.govnih.gov The fundamental principle involves correlating physicochemical or structural features, known as molecular descriptors, with observed biological responses.

Research Findings from Chromene Derivatives:

While specific QSAR models for this compound are not extensively documented in publicly available research, numerous studies on structurally related chromene derivatives provide a strong basis for predictive analytics.

For instance, 2D QSAR and docking simulations have been effectively used to analyze the structure-activity relationships of novel chromene compounds as potent antimicrobial and anticancer agents. nih.gov In one such study, several chromene derivatives demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.3 to 2 µg/mL. nih.gov The QSAR models developed in these studies help to identify the key structural motifs responsible for the observed biological effects.

In another study focusing on iminochromene derivatives as inhibitors of human carbonyl reductase 1 (CBR1), a QSAR model was developed using quantum-chemical descriptors calculated with density functional theory (DFT). scispace.com The model, built using multiple linear regression (MLR), successfully predicted the inhibitory activity of the compounds, indicating that such computational approaches can be valuable for forecasting the biological activity of new chromene derivatives. scispace.com

Furthermore, QSAR studies on 4-hydroxy-chromene-2-one derivatives have quantified their antioxidant activity. nih.gov These models have utilized molecular descriptors such as bond dissociation enthalpies and have been instrumental in designing new antioxidant structures with predicted improvements in in-vitro activity. nih.govresearchgate.net

The table below summarizes findings from a QSAR study on a series of 4H-chromene-3-carboxylate derivatives, which are structurally analogous to this compound, evaluated for their elastase inhibitory activity. nih.gov

Table 1: Elastase Inhibitory Activity of 4H-Chromene-3-Carboxylate Derivatives

Compound IC50 (µM)
4a 0.52 ± 0.02
4b 0.41 ± 0.01
4c 0.81 ± 0.04
4d 0.73 ± 0.03
4e 0.92 ± 0.05
4f 0.88 ± 0.04
4g 0.79 ± 0.03
4h 0.65 ± 0.02
4i 0.71 ± 0.03
4j 0.95 ± 0.05
Oleanolic Acid (Standard) 13.45 ± 0.0

Data sourced from Bioorganic Chemistry. nih.gov

The data clearly indicates that substitutions on the chromene scaffold significantly influence the inhibitory potency against elastase. Such datasets are fundamental for building robust QSAR models. By correlating these activity values with calculated molecular descriptors for each compound, a predictive model can be generated. This model could then be used to estimate the elastase inhibitory activity of other, as-yet-unsynthesized, chromene derivatives, including variations of this compound.

Predictive analytics based on QSAR models allow for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted activity. This approach significantly reduces the time and resources required for the discovery of new therapeutic agents. The consistent success of QSAR in the broader chromene class strongly supports its applicability for predicting the biological activities of this compound and its derivatives. scispace.commdpi.com

Spectroscopic and Crystallographic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like ethyl 6-chloro-2H-chromene-3-carboxylate, both ¹H and ¹³C NMR would provide crucial information for confirming its molecular structure.

In the ¹H NMR spectrum of a related, unsubstituted compound, ethyl 2-oxo-2H-chromene-3-carboxylate , the protons of the ethyl group typically appear as a triplet and a quartet in the upfield region. The aromatic protons on the benzene (B151609) ring would present as a series of multiplets in the downfield region, and the vinylic proton at the C4 position would likely be a sharp singlet further downfield. For the 6-chloro substituted target compound, one would anticipate changes in the chemical shifts and coupling patterns of the aromatic protons due to the electron-withdrawing effect of the chlorine atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent ethyl 2-oxo-2H-chromene-3-carboxylate, distinct signals would be observed for the carbonyl carbons of the lactone and the ester, the sp² hybridized carbons of the aromatic and pyrone rings, and the sp³ hybridized carbons of the ethyl group. The introduction of a chlorine atom at the C6 position would be expected to cause a downfield shift for the C6 carbon and influence the chemical shifts of the other carbons in the aromatic ring.

Interactive Data Table: Representative ¹H NMR Data for a Related Coumarin (B35378) Derivative

While specific data for this compound is not available, the following table shows representative ¹H NMR data for the closely related 7,8-dihydroxycoumarin-3-carboxylic acid ethyl ester . academicjournals.org This illustrates the type of information obtained from such analysis.

ProtonChemical Shift (δ) in ppmMultiplicity
H (singlet)8.83s
H (singlet)8.53s
Aromatic H7.23m
-OCH₂-4.31q
-CH₃1.33t
Data corresponds to 7,8-dihydroxycoumarin-3-carboxylic acid ethyl ester. academicjournals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the α,β-unsaturated ester and the lactone carbonyl groups, typically in the range of 1700-1750 cm⁻¹. Other significant peaks would include those for the C-O-C stretching of the ether and ester groups, C=C stretching of the aromatic and pyrone rings, and C-H stretching vibrations. The presence of the C-Cl bond would give rise to a characteristic absorption in the fingerprint region.

Published data for related compounds like N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides show characteristic IR absorption bands for the lactone C=O group around 1700 cm⁻¹. maynoothuniversity.ie For the unsubstituted ethyl 2-oxo-2H-chromene-3-carboxylate , reactions have been documented where this starting material is used, implying its successful synthesis and characterization, though the specific IR data is not always detailed in these subsequent publications. maynoothuniversity.ieacgpubs.orgmdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern for a molecule containing one chlorine atom (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks).

Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of carbon monoxide (CO) from the lactone ring, and other cleavages of the coumarin core. Analysis of these fragments would further confirm the structure of the molecule. While no specific mass spectrum for this compound has been found in the surveyed literature, the NIST Chemistry WebBook provides a mass spectrum for the parent compound, ethyl 3-coumarincarboxylate , which shows a prominent molecular ion peak and characteristic fragmentation patterns that would be a useful reference for the analysis of its chlorinated analogue. nist.gov

X-ray Crystallography for Three-Dimensional Structure Elucidation

Determination of Molecular Conformation

For this compound, X-ray crystallography would confirm the planarity of the coumarin ring system. The orientation of the ethyl carboxylate group relative to the coumarin plane could also be determined. Studies on related compounds, such as methyl 2-oxo-2H-chromene-3-carboxylate , have shown that the coumarin ring system is nearly planar. researchgate.net A similar planarity would be expected for the 6-chloro derivative.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing is determined by various intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, one would expect C-H···O hydrogen bonds involving the carbonyl oxygen atoms and various C-H bonds to play a significant role in the crystal packing. The presence of the chlorine atom could also lead to halogen bonding or other specific intermolecular interactions. For instance, in the crystal structure of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate , intermolecular C-H···O hydrogen bonds are observed. researchgate.net

Unfortunately, there are no published crystal structures for this compound to provide specific details on its conformation and packing. The available crystallographic data for related but structurally distinct molecules, such as ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate , cannot be directly extrapolated to the target compound due to significant structural differences. researchgate.netnih.gov

Supramolecular Chemistry and Crystal Engineering of Chromene Esters

Analysis of Hydrogen Bonding Networks in Crystalline Solids

In the crystalline form of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, the primary hydrogen bonding interactions observed are of the C-H···O type. These interactions, although weaker than conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in the formation of the supramolecular assembly.

Research has shown that for ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, which crystallizes in the monoclinic space group P2(1)/c, layers of centrosymmetric hydrogen-bonded dimers are formed through C-H···O interactions. nih.gov In this arrangement, both the lactone and the ester carbonyl groups act as acceptors for hydrogen atoms from the aromatic and ethyl groups of neighboring molecules. nih.gov This network of hydrogen bonds develops in the [-5 -2 22] plane, creating a stable, layered architecture. nih.gov

The involvement of the carbonyl groups in these intermolecular interactions is significant enough to cause a deviation from planarity. Specifically, the lactone and the 3-carboxy carbonyl groups are displaced from the plane of the chromene ring system by 8.37(6)° and 17.57(6)°, respectively. nih.gov This puckering highlights the influence of even weak hydrogen bonds on the molecular conformation within the crystal.

Interactive Table: Key Hydrogen Bonding Parameters for Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry Operation for Acceptor
C7-H7···O10.932.503.342(3)151x, 1/2-y, 1/2+z
C11-H11A···O40.972.593.528(3)1631-x, 1-y, 1-z

Data derived from qualitative descriptions in Santos-Contreras et al. (2007). nih.gov The table presents a representative format for such data.

Investigation of Non-Covalent Interactions (e.g., Carbonyl-Carbonyl, Carbonyl-π, Halogen Bonds)

Beyond conventional hydrogen bonding, the crystal packing of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is further stabilized by a complex interplay of other non-covalent interactions. These subtle yet significant forces are critical in directing the final three-dimensional supramolecular structure.

Carbonyl-Carbonyl Interactions: Stacking of the hydrogen-bonded dimers is facilitated in part by C=O···C=O dipolar interactions. nih.gov These interactions occur between the carbonyl groups of adjacent dimers, contributing to the cohesion of the crystal lattice along the c-axis.

Carbonyl-π Interactions: The assembly is also influenced by C=O···π interactions, where the electron-rich π system of the chromene ring interacts with the electrophilic carbon atom of a carbonyl group from a neighboring molecule. nih.gov This type of interaction plays a role in the stacking of the dimer families.

π-π Stacking Interactions: While the primary article on ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate emphasizes the aforementioned interactions, studies on similar chromene derivatives, such as cinnamyl 2-oxo-2H-chromene-3-carboxylate, reveal the presence of π-π stacking interactions between the coumarin (B35378) rings of adjacent molecules. researchgate.net It is plausible that weaker π-π interactions also contribute to the stability of the ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate crystal structure.

Interactive Table: Summary of Non-Covalent Interactions in Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Interaction TypeDescriptionRole in Supramolecular Assembly
Carbonyl-CarbonylDipolar interaction between C=O groups.Stacking of dimers. nih.gov
Carbonyl-πInteraction between a carbonyl group and the π-system of the chromene ring.Contributes to the stacking of dimer families. nih.gov
Halogen Bond (C-Cl···C=O)Interaction between the chlorine atom and a carbonyl oxygen.Development of the 3D structure along the c-axis. nih.gov
C-H···πInteraction between an aliphatic C-H and the π-system.Contributes to the overall 3D structure. nih.gov

Effects of Substituents on Supramolecular Assembly and Properties

The nature and position of substituents on the chromene-3-carboxylate scaffold can profoundly influence the types of intermolecular interactions that occur, and consequently, the resulting supramolecular architecture and material properties.

Studies on other substituted coumarin-3-carboxylic acid esters have shown that the introduction of different functional groups can lead to vastly different supramolecular assemblies. For instance, the presence of hydroxyl or carboxylic acid groups can introduce strong O-H···O hydrogen bonds, which often dominate the crystal packing and can lead to different network motifs compared to the C-H···O interactions seen in the title compound.

Furthermore, the steric bulk of substituents can play a significant role. For example, large cycloalkyl groups at the C-3 position of coumarin-3-carboxylic acid esters have been shown to influence the planarity of the molecule and can hinder or promote certain types of intermolecular interactions like π-π stacking. ugr.es In some cases, bulky substituents can lead to the formation of inclusion complexes or different polymorphic forms.

Applications in Chiral Resolution and Asymmetric Transformations

While specific applications of ethyl 6-chloro-2H-chromene-3-carboxylate in chiral resolution and asymmetric transformations are not extensively documented in the literature, the broader class of chromene and coumarin derivatives is of significant interest in these areas. The principles underlying these applications are directly relevant to the potential utility of the title compound.

Chiral Resolution: Racemic mixtures of chiral compounds can be separated into their constituent enantiomers through a process called chiral resolution. researchgate.netresearchgate.net A common method involves the reaction of the racemate with a chiral resolving agent to form a mixture of diastereomers. researchgate.netresearchgate.net Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization or chromatography. researchgate.netresearchgate.net For a compound like this compound, if it were part of a racemic mixture (e.g., with a chiral center introduced elsewhere in the molecule), its ester or other functional groups could be reacted with a chiral acid or base to facilitate resolution.

Asymmetric Transformations: Chromene derivatives are valuable scaffolds in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. beilstein-journals.orgnih.gov Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chromenes with high enantioselectivity. beilstein-journals.orgnih.govCurrent time information in Cambridgeshire, GB. For instance, the asymmetric [4+2] cycloaddition of salicyl N-phosphonyl imines with allenoates, catalyzed by a chiral base, can produce highly functionalized chiral 4H-chromenes. nih.gov In such reactions, a derivative of this compound could potentially serve as a substrate or a precursor to a substrate, with the existing functional groups influencing the reactivity and stereochemical outcome of the transformation.

Furthermore, palladium-catalyzed asymmetric reactions have been developed for the synthesis of chiral chromene derivatives, showcasing the versatility of this heterocyclic system in modern synthetic chemistry. These methods provide a pathway to enantiomerically enriched building blocks that are valuable in medicinal chemistry and materials science.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogues with Improved Profiles

Future medicinal chemistry efforts will likely focus on the rational design and synthesis of advanced analogues of ethyl 6-chloro-2H-chromene-3-carboxylate to enhance its potency, selectivity, and pharmacokinetic properties. Research into related chromene structures has demonstrated that minor structural modifications can lead to significant improvements in biological activity. For instance, the introduction of different substituents at various positions on the chromene ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. frontiersin.org

A key strategy will be the exploration of structure-activity relationships (SAR) to guide the synthesis of new derivatives. This involves systematically altering different parts of the molecule, such as the chloro-substituent, the ethyl ester group, and the core chromene structure, and evaluating the impact on efficacy. For example, studies on other chromenes have shown that the presence of a halogen or a methoxy (B1213986) group at the C-6 position can enhance anticancer activity. frontiersin.org The synthesis of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores, such as 1,2,3-triazoles or imidazopyridines, could lead to compounds with dual inhibitory activities or novel mechanisms of action. frontiersin.org

Analogue Design Strategy Potential Improvement Example from Related Compounds
Substitution at C-6 and C-8 positionsEnhanced anticancer and antimicrobial activityDichloro derivatives showing increased molecular weight. frontiersin.org
Modification of the ester groupImproved membrane permeability and bioavailabilityConversion to carboxylic acid or other esters. frontiersin.org
Fusion with other heterocyclic ringsDual-target inhibition, novel mechanisms of actionCombination with imidazopyridine or 1,2,3-triazole moieties. frontiersin.org
Introduction of fluorinated groupsIncreased metabolic stability and binding affinityTrifluoromethyl derivatives showing enhanced properties. frontiersin.org

Exploration of Novel Pharmacological Targets and Therapeutic Areas

While initial studies may point towards specific activities, a broader screening of this compound and its future analogues against a diverse range of pharmacological targets is a crucial future direction. The chromene nucleus is known to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netresearchgate.net

Future research should aim to identify the specific molecular targets responsible for these activities. For example, related chromene derivatives have shown inhibitory effects on enzymes crucial for cancer progression, such as topoisomerases I and II and aromatase. frontiersin.org There is also potential for these compounds to act as inhibitors of other enzymes like human dipeptidyl peptidase III (DPP III), which is implicated in various physiological processes. mdpi.com The exploration of this compound in new therapeutic areas such as neurodegenerative diseases, metabolic disorders, and viral infections could uncover previously unknown medical applications. researchgate.net

Potential Therapeutic Area Known Pharmacological Activity of Chromene Derivatives Potential Molecular Targets
OncologyAnticancer, Antitumor, Antiproliferative frontiersin.orgresearchgate.netTopoisomerases I & II, Aromatase, EGFR, B-RAF frontiersin.org
Infectious DiseasesAntibacterial, Antifungal, Antiviral, Anti-HIV researchgate.netnih.govBacterial and fungal enzymes, viral replication machinery
Inflammatory DisordersAnti-inflammatory researchgate.netCyclooxygenase (COX), Lipoxygenase (LOX)
Neurodegenerative DiseasesAnti-Alzheimer's activity researchgate.netAcetylcholinesterase, Beta-secretase
Metabolic DisordersAnti-diabetic frontiersin.orga-Glucosidase, a-Amylase

Combination Therapies and Synergistic Drug Interactions

A significant avenue for future research lies in evaluating the potential of this compound in combination with existing therapeutic agents. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases, as they can enhance efficacy, reduce dosages, and overcome drug resistance.

Future studies should investigate the synergistic interactions of this compound with standard-of-care chemotherapeutic agents, antibiotics, or antiviral drugs. For instance, if the compound is found to inhibit a specific enzyme involved in cancer cell survival, combining it with a drug that targets a different pathway could lead to a more potent anticancer effect. The broad anti-inflammatory properties of chromene derivatives also suggest their potential use as adjuvants in combination with other drugs to manage treatment-related inflammation. google.com

Advanced Delivery Systems and Targeted Therapies

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor water solubility, which can affect its bioavailability. google.com Future research should focus on developing advanced drug delivery systems for this compound to overcome these limitations. The formulation of this compound into nanoparticles, liposomes, or biodegradable microspheres could enhance its solubility, protect it from premature degradation, and facilitate its delivery to the target site. google.com

Furthermore, the development of targeted therapies, where the drug is specifically delivered to diseased cells or tissues, is a promising area of investigation. This can be achieved by conjugating the compound to targeting moieties such as antibodies or peptides that recognize specific receptors on the surface of cancer cells. Another innovative approach could be the development of "photouncaging" systems, where the active compound is released from an inert carrier upon exposure to light of a specific wavelength, allowing for precise spatiotemporal control of its activity. uzh.ch The use of materials like chitosan (B1678972) nanofibers in drug delivery systems also presents a viable option for compounds of this nature. researchgate.net

Continuous Development of Green and Sustainable Synthetic Methodologies

In line with the growing emphasis on environmentally friendly chemical processes, a key future research direction is the development of green and sustainable synthetic methods for this compound and its analogues. Traditional synthetic routes often involve the use of hazardous reagents, toxic solvents, and harsh reaction conditions.

Future research will focus on the implementation of green chemistry principles in the synthesis of these compounds. This includes the use of eco-friendly solvents, such as water or bio-based solvents, and the development of catalytic methods that are more efficient and generate less waste. The use of biocatalysts, such as enzymes (e.g., lipase) and whole-cell systems (e.g., baker's yeast), offers a highly selective and environmentally benign alternative to conventional chemical catalysts. frontiersin.org Additionally, innovative techniques like mechanochemistry (ball-milling) and ultrasound-assisted synthesis can significantly reduce reaction times and solvent consumption, contributing to a more sustainable manufacturing process. frontiersin.orgevitachem.com The application of catalysts like L-proline in greener reaction media such as triethanolamine (B1662121) has also been shown to be an efficient approach for the synthesis of related coumarin (B35378) derivatives. researchgate.net

Q & A

Q. What are the recommended synthetic routes for ethyl 6-chloro-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted salicylaldehydes with ethyl acetoacetate derivatives. A key step is the introduction of the chloro substituent at the 6-position via electrophilic substitution or halogenation post-cyclization. Optimization should focus on:

  • Catalyst selection: Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency .
  • Temperature control: Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Data Table: Common spectroscopic identifiers:
Technique Key Signals
¹H NMR δ 1.35 (t, CH₃), 4.35 (q, OCH₂), 6.8–7.2 (aromatic protons)
¹³C NMR δ 168.5 (ester C=O), 155.2 (chromene C-O)
IR 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic)

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended) .
  • Spectroscopy:
    • NMR for functional group confirmation and regiochemistry.
    • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 253.0372).
  • X-ray crystallography: Resolve crystal packing and confirm substituent positions using SHELX software for refinement .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform supramolecular design?

Methodological Answer: Analyze X-ray diffraction data to identify intermolecular interactions:

  • Graph-set analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict aggregation behavior .
  • Packing motifs: Chloro substituents may engage in C–H···Cl interactions, while ester carbonyls form C=O···H–C contacts.
    Example Data: From analogous chromene derivatives:
Interaction Type Distance (Å) Angle (°)
C–H···O (ester)2.65–2.85145–160
C–H···Cl3.30–3.50130–150

These patterns guide co-crystal design for modulating solubility or stability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

Methodological Answer: Address discrepancies via:

  • Systematic substitution: Vary substituents at positions 2, 4, and 6 to isolate electronic vs. steric effects. For example, replace Cl with F or methyl to assess halogen-specific bioactivity .
  • Computational modeling: Perform DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate electronic properties with observed activity .
  • Dose-response validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize experimental variability .

Q. How can researchers design experiments to probe the reactivity of the chromene ring under catalytic conditions?

Methodological Answer: Focus on ring-opening or functionalization reactions:

  • Oxidation: Use KMnO₄ or RuO₄ to cleave the chromene ring, monitoring products via LC-MS.
  • Electrophilic substitution: Introduce nitro or sulfonyl groups at the 8-position using HNO₃/H₂SO₄ or SO₃, respectively.
  • Cross-coupling: Employ Pd-catalyzed Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 3-position .
    Critical Note: Monitor reaction progress with TLC and control temperature to avoid decomposition of the ester moiety.

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

Methodological Answer:

  • TD-DFT: Calculate UV-Vis absorption spectra (CAM-B3LYP/6-311+G(d,p)) to identify π→π* transitions. Compare with experimental λ_max (~320 nm).
  • Solvatochromism modeling: Use COSMO-RS to assess solvent effects on fluorescence quantum yield.
  • Non-covalent interaction (NCI) analysis: Visualize weak interactions influencing solid-state luminescence .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

  • Data validation: Use checkCIF/PLATON to identify outliers (e.g., ADPs, bond-length mismatches).
  • Refinement protocols:
    • Apply SHELXL’s TWIN/BASF commands for twinned crystals .
    • Model disorder with PART/SUMP constraints.
  • Hydrogen placement: Place H atoms geometrically or via HFIX instructions, except for hydroxyls, which require Fourier-difference maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.